2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid can be achieved through various methods. One common approach involves the condensation of urea with malonic acid in the presence of phosphorus oxychloride. This reaction yields orotic acid as a product . Another method involves the use of the Dimroth rearrangement, which is an isomerization process that involves the relocation of heteroatoms within heterocyclic systems .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biochemical pathways and industrial applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of pyrimidine nucleotides . In biology, it plays a role in the biosynthesis of nucleotides and is involved in various metabolic pathways . In medicine, orotic acid is studied for its potential therapeutic effects, including its role in the treatment of certain metabolic disorders . Additionally, it is used in the food industry as a dietary supplement and in the production of certain pharmaceuticals .
Mechanism of Action
The mechanism of action of 2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid involves its role as an intermediate in the biosynthesis of pyrimidine nucleotides. It participates in the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and repair . The molecular targets and pathways involved include various enzymes and cofactors that facilitate these biochemical reactions .
Comparison with Similar Compounds
2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid is unique in its structure and function compared to other similar compounds. Some similar compounds include uracil, thymine, and cytosine, which are also pyrimidine derivatives . orotic acid is distinct in its role as an intermediate in the biosynthesis of pyrimidine nucleotides and its involvement in specific metabolic pathways .
Properties
Molecular Formula |
C5H4N2O4 |
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Molecular Weight |
158.09 g/mol |
IUPAC Name |
2,4-dioxo-(414C)1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i3+2 |
InChI Key |
PXQPEWDEAKTCGB-YZRHJBSPSA-N |
Isomeric SMILES |
C1=C(NC(=O)N[14C]1=O)C(=O)O |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
Origin of Product |
United States |
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